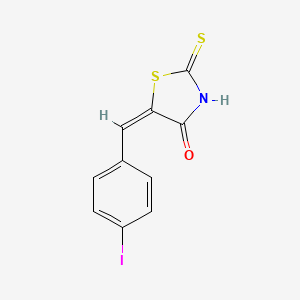
(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one” is a chemical compound with the CAS Number: 90947-00-5 and Linear Formula: C10H6INOS2 . It has a molecular weight of 347.2 . This compound is also known as ITC-3.
Molecular Structure Analysis
The IUPAC Name of the compound is (5E)-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one . The InChI Code is 1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ .Wissenschaftliche Forschungsanwendungen
Supramolecular Self-Assembly and π–Hole Interactions
Research highlights the synthesis and supramolecular self-assembly of thioxothiazolidinone derivatives, including those similar to (E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one. These compounds exhibit interesting supramolecular assemblies in the solid state, driven by hydrogen bonding and diverse π–hole interactions. Such assemblies have been analyzed through experimental and theoretical analyses, demonstrating their potential for creating three-dimensional supramolecular frameworks (Andleeb et al., 2017).
Antimicrobial Activity
Several studies focus on synthesizing derivatives of thioxothiazolidin-4-one for antimicrobial applications. These compounds have shown promising activity against a variety of gram-positive and gram-negative bacteria. The synthesis methods often involve nucleophilic substitution and Knoevenagel condensation, highlighting the chemical versatility and potential of these compounds in developing new antimicrobial agents (PansareDattatraya & Devan, 2015).
Molecular Structure and Conductivity
The synthesis and investigation of thiazolidin-4-one derivatives also extend to exploring their molecular structures, conductivity, and thermal properties. Such studies are vital for understanding the physical and chemical properties of these compounds, paving the way for their use in materials science and electronics (Kaya, Erçağ, & Çulhaoğlu, 2020).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives have been investigated for their potential anticancer and antiangiogenic effects. Novel derivatives synthesized for this purpose have demonstrated significant activity in inhibiting tumor growth and endothelial proliferation, indicating their potential as anticancer therapy candidates (Chandrappa et al., 2010).
Herbicidal Activity
Additionally, some derivatives of thioxothiazolidin-4-one have been synthesized and evaluated for their herbicidal activity against various plant species. These compounds offer a new avenue for the development of herbicides, showcasing the diverse applicability of thioxothiazolidin-4-one derivatives in agricultural sciences (Han et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUBCDZKKWCPS-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

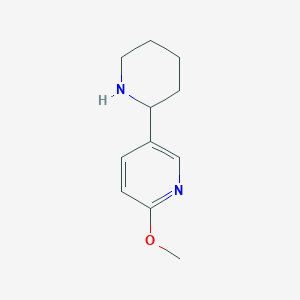
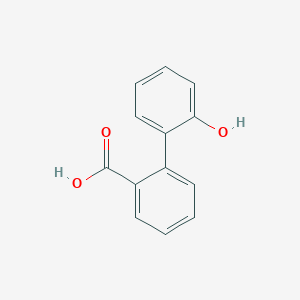
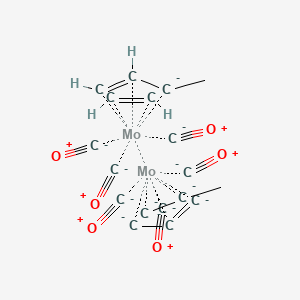
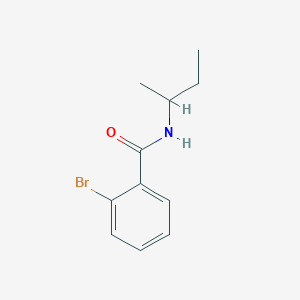
![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)


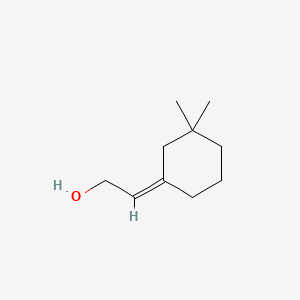
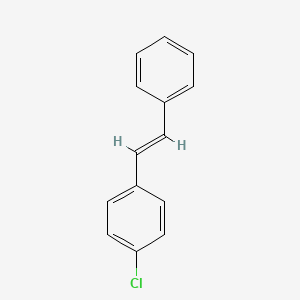
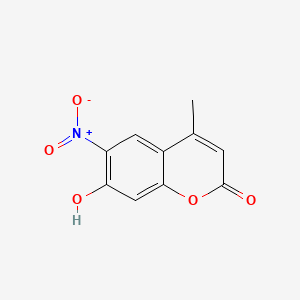
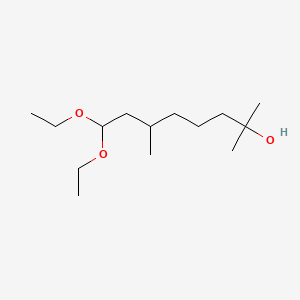
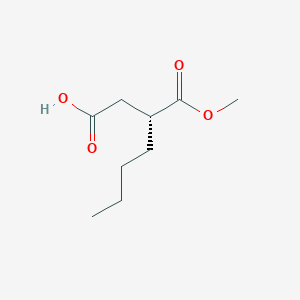
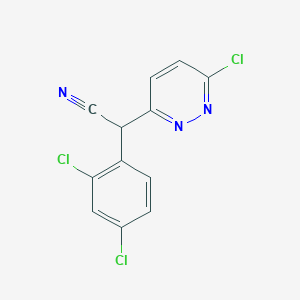
![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)